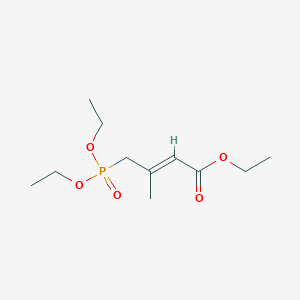

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of (E)-alkenes. Its significance is particularly pronounced in medicinal chemistry and drug development, where it serves as a critical building block for the synthesis of complex molecules, most notably vitamin K analogues. These synthetic analogues have garnered considerable interest for their potential therapeutic applications, including the induction of neuronal differentiation and anticancer activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed experimental protocol for its synthesis, its application in the synthesis of bioactive molecules, and an exploration of the biological signaling pathways influenced by its derivatives.

Chemical and Physical Properties

This compound is an organophosphorus compound with the molecular formula C11H21O5P.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C11H21O5P |

| Molecular Weight | 264.25 g/mol [1] |

| IUPAC Name | ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate[1] |

| CAS Number | 41891-54-7[2] |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, ethyl acetate) |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, ethyl 4-bromo-3-methylbut-2-enoate, followed by an Arbuzov reaction.

Experimental Protocol: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

This protocol is adapted from the synthesis of ethyl 4-bromo-3-methylbut-2-enoate.[3]

Materials:

-

Ethyl 3,3-dimethylacrylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Saturated aqueous sodium sulfite

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Chloroform

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and filter to remove the succinimide precipitate. Wash the precipitate with chloroform.

-

Combine the organic phases and wash with saturated aqueous sodium sulfite and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a mixture of (E)- and (Z)-ethyl 4-bromo-3-methylbut-2-enoate.

-

Purify the product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain the desired product. The purity can be confirmed by HPLC.[3]

Experimental Protocol: Arbuzov Reaction for this compound

This protocol is a general procedure for the Michaelis-Arbuzov reaction.[4][5]

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite

-

Anhydrous toluene (optional, can be run neat)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 4-bromo-3-methylbut-2-enoate (1 equivalent) and triethyl phosphite (1.1 equivalents).

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS.

-

Upon completion of the reaction (disappearance of the starting bromide), cool the mixture to room temperature.

-

If the reaction was performed neat, the excess triethyl phosphite and the ethyl bromide byproduct can be removed by vacuum distillation.

-

The crude this compound can be purified by silica gel column chromatography to yield the pure product.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Vitamin K Analogues

This compound is a valuable reagent in the Horner-Wadsworth-Emmons olefination reaction, which is instrumental in the synthesis of vitamin K analogues.[2] This reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene with high (E)-stereoselectivity.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This is a general protocol for the HWE reaction using this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Aldehyde or ketone substrate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil.

-

Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (E)-alkene.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Biological Activity of Vitamin K Analogues

Vitamin K and its synthetic analogues exhibit a range of biological activities, with significant implications for drug development.

Induction of Neuronal Differentiation

Recent studies have highlighted the potential of synthetic vitamin K analogues in promoting neuronal differentiation. Analogues synthesized using this compound have shown the ability to induce the expression of neuronal markers such as microtubule-associated protein 2 (Map2). This suggests a potential therapeutic avenue for neurodegenerative diseases.

Anticancer Activity

Various vitamin K analogues have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and autophagy.[1] Quantitative data on the anticancer activity of some vitamin K analogues are presented in Table 2.

| Compound | Cell Line | IC50 (µM) | Reference |

| Vitamin K1 | MiaPaCa2 (Pancreatic) | 150 | [1] |

| Vitamin K2 | MiaPaCa2 (Pancreatic) | 75 | [1] |

| Vitamin K2 | PL5 (Pancreatic) | 75 | [1] |

| Vitamin K3 | MCF-7 (Breast) | 14.2 | |

| Vitamin K2 | PA-1 (Ovarian) | 5.0 ± 0.7 |

Table 2: Anticancer Activity of Vitamin K Analogues.

Signaling Pathways

The biological effects of vitamin K analogues are, in part, mediated through their interaction with nuclear receptors, particularly the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).

SXR/PXR Signaling Pathway

Vitamin K2 and its synthetic analogues can act as ligands for SXR/PXR. Upon binding, the ligand-receptor complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway is involved in the metabolism of xenobiotics, bone homeostasis, and has been implicated in cancer cell survival.

Caption: SXR/PXR signaling pathway activated by Vitamin K analogues.

Spectroscopic Data

Predicted ¹H NMR Data

Based on the structure and data from similar compounds, the following proton NMR chemical shifts are predicted (in ppm, relative to TMS):

-

δ 1.2-1.4 (t, 6H): Methyl protons of the two ethoxy groups on the phosphorus atom.

-

δ 1.3-1.5 (t, 3H): Methyl protons of the ethyl ester group.

-

δ 2.1-2.3 (s, 3H): Methyl protons at the C3 position.

-

δ 2.8-3.0 (d, 2H): Methylene protons at the C4 position, coupled to the phosphorus atom.

-

δ 4.0-4.2 (q, 4H): Methylene protons of the two ethoxy groups on the phosphorus atom.

-

δ 4.1-4.3 (q, 2H): Methylene protons of the ethyl ester group.

-

δ 5.8-6.0 (s, 1H): Vinylic proton at the C2 position.

Predicted ¹³C NMR Data

Predicted carbon NMR chemical shifts are as follows (in ppm):

-

δ 14-17: Methyl carbons of the ethoxy groups and the ethyl ester.

-

δ 20-25: Methyl carbon at the C3 position.

-

δ 30-35 (d): Methylene carbon at the C4 position, coupled to the phosphorus atom.

-

δ 60-65: Methylene carbons of the ethoxy groups and the ethyl ester.

-

δ 118-122: Vinylic carbon at the C2 position.

-

δ 155-160: Vinylic carbon at the C3 position.

-

δ 165-170: Carbonyl carbon of the ethyl ester.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules with therapeutic potential. Its role in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of vitamin K analogues that have demonstrated promising activities in neuronal differentiation and cancer cell inhibition. The understanding of the SXR/PXR signaling pathway provides a mechanistic basis for these biological effects and opens avenues for the rational design of novel drug candidates. This technical guide provides essential information for researchers and drug development professionals working with this important chemical entity.

References

An In-depth Technical Guide on the Chemical Properties and Applications of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of E-alkenes. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutics, particularly as a precursor for vitamin K analogues that act as agonists for the Steroid and Xenobiotic Receptor (SXR).

Chemical Properties

This compound is a colorless to pale yellow oil. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁O₅P | |

| Molecular Weight | 264.25 g/mol | |

| CAS Number | 41891-54-7 | |

| Appearance | Colorless to pale yellow oil | |

| IUPAC Name | ethyl (2E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate | |

| Synonyms | Triethyl 3-methyl-4-phosphonocrotonate | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the methyl group on the double bond (a singlet or doublet around 2.0-2.2 ppm), the vinyl proton (a singlet or doublet of triplets around 5.8-6.0 ppm), the methylene group adjacent to the phosphorus atom (a doublet around 2.8-3.0 ppm with coupling to phosphorus), and the ethoxy groups on the phosphonate (multiplets around 4.1 ppm and triplets around 1.3 ppm).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester (around 166 ppm), the olefinic carbons (in the range of 118-155 ppm), the carbon of the methylene group attached to phosphorus (with a characteristic C-P coupling), and the carbons of the ethyl and ethoxy groups.

-

³¹P NMR: A single resonance is expected in the typical range for phosphonates, approximately +20 to +30 ppm relative to 85% H₃PO₄.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester (around 1720 cm⁻¹), a C=C stretch (around 1645 cm⁻¹), a P=O stretch (around 1250 cm⁻¹), and P-O-C and C-O stretches (in the 1000-1150 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 264 would be expected. Common fragmentation patterns would involve the loss of ethoxy and ethyl groups from both the ester and phosphonate moieties.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved via a Michaelis-Arbuzov reaction.

Reaction Scheme:

Materials:

-

Ethyl 4-bromo-3-methylbut-2-enoate

-

Triethyl phosphite

-

Toluene (anhydrous)

Procedure:

-

To a solution of ethyl 4-bromo-3-methylbut-2-enoate in anhydrous toluene, add an equimolar amount of triethyl phosphite.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and the ethyl bromide byproduct under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Vitamin K Analogues

This protocol describes a general procedure for the HWE reaction using this compound with an aldehyde, such as a menadione derivative, to form a vitamin K analogue.[1]

Reaction Scheme:

Materials:

-

This compound

-

Aldehyde (e.g., a menadione derivative with a side chain ending in an aldehyde)

-

Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired vitamin K analogue.

Role in Signaling Pathways: Vitamin K Analogues and the Steroid and Xenobiotic Receptor (SXR)

Recent research has identified vitamin K₂ as a ligand for the nuclear receptor, the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR).[2][3] SXR is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver and intestine.[3] Activation of SXR by ligands like vitamin K₂ leads to the transcriptional activation of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[1]

This compound is a crucial building block for synthesizing novel vitamin K analogues with modified side chains.[4] These synthetic analogues are used to probe the structure-activity relationship of SXR activation and to develop more potent and selective SXR agonists.[1][4]

Below is a diagram illustrating the general workflow for the synthesis of vitamin K analogues using the HWE reaction and the subsequent activation of the SXR signaling pathway.

Caption: Synthetic workflow and SXR signaling pathway activation.

Logical Relationship of the Horner-Wadsworth-Emmons Reaction:

The Horner-Wadsworth-Emmons reaction is a multi-step process that begins with the deprotonation of the phosphonate, followed by nucleophilic attack on the aldehyde, formation of a cyclic intermediate, and subsequent elimination to yield the alkene.

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective construction of complex molecules. The ability to readily synthesize vitamin K analogues using this phosphonate has significantly contributed to the understanding of the Steroid and Xenobiotic Receptor signaling pathway and holds promise for the development of novel therapeutics targeting this nuclear receptor. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important chemical entity.

References

Technical Guide: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

CAS Number: 41891-54-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key reagent in organic synthesis with significant applications in medicinal chemistry and neuropharmacology. This document details its chemical properties, synthesis, and role in the development of novel therapeutics, particularly neuroprotective vitamin K analogues.

Physicochemical Properties

This compound is an organophosphorus compound utilized as a Horner-Wadsworth-Emmons (HWE) reagent.[1] Its structure facilitates the stereoselective formation of E-alkenes, a crucial step in the synthesis of complex organic molecules.

| Property | Value |

| CAS Number | 41891-54-7 |

| Molecular Formula | C11H21O5P |

| Molecular Weight | 264.25 g/mol [2] |

| IUPAC Name | ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate[2] |

| Synonyms | Triethyl 3-Methyl-4-phosphonocrotonate, Diethyl 3-ethoxycarbonyl-2-methyl-2-propenyl Phosphonate |

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The primary method for synthesizing this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound to form an alkene. For the synthesis of the title compound, the likely reactants are ethyl 2-(diethoxyphosphoryl)propanoate and ethyl pyruvate.

Representative Protocol:

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 2-(diethoxyphosphoryl)propanoate

-

Ethyl pyruvate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (e.g., argon) is charged with sodium hydride (1.2 equivalents).

-

The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.

-

A solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

The solution is cooled back to 0 °C, and a solution of ethyl pyruvate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Applications in Drug Development

Synthesis of Neuroprotective Vitamin K Analogues

This compound is a critical building block in the synthesis of novel vitamin K analogues.[1] Recent research has focused on creating hybrid molecules that combine the structural features of vitamin K with those of retinoic acid to enhance neuroprotective and neuro-regenerative properties.[3][4] These novel analogues have demonstrated the ability to induce neuronal differentiation, offering a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]

Signaling Pathways and Mechanisms of Action

Vitamin K analogues synthesized using this compound have been shown to exert their neuroprotective effects through multiple signaling pathways. These compounds can act as agonists for the Steroid and Xenobiotic Receptor (SXR) and the Retinoic Acid Receptor (RAR), leading to the transcriptional activation of genes involved in neuronal differentiation.[3][4] Furthermore, it has been discovered that these analogues can activate the metabotropic glutamate receptor 1 (mGluR1), which plays a crucial role in mediating vitamin K-induced neuronal differentiation through downstream epigenetic and transcriptional regulation.[4][5]

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Derived Vitamin K Analogues

Caption: Signaling pathway for neuronal differentiation induced by vitamin K analogues.

References

- 1. This compound|CAS 41891-54-7 [benchchem.com]

- 2. This compound | C11H21O5P | CID 6000084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K analogues may help transform the treatment of neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 5. news-medical.net [news-medical.net]

- 6. bioquicknews.com [bioquicknews.com]

An In-depth Technical Guide to Triethyl 3-Methyl-4-phosphonocrotonate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 3-methyl-4-phosphonocrotonate is a key organophosphorus reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of complex organic molecules. Its structure, featuring a phosphonate group and a substituted butenoate chain, makes it a versatile building block in the synthesis of retinoids and insect growth regulators. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, and detailed experimental protocols for its application. Furthermore, it delves into the biological significance of the molecules synthesized using this reagent by illustrating the pertinent signaling pathways.

Chemical Structure and Properties

Triethyl 3-methyl-4-phosphonocrotonate, with the CAS number 41891-54-7, is a yellow oil.[1][2] Its chemical formula is C11H21O5P, corresponding to a molecular weight of 264.26 g/mol .[1][2] The structure consists of a diethyl phosphonate group attached to a butenoate backbone, which is further substituted with a methyl group at the 3-position and an ethyl ester at the carboxyl end. The presence of the double bond allows for the existence of (E) and (Z) isomers.

Table 1: Physicochemical Properties of Triethyl 3-Methyl-4-phosphonocrotonate

| Property | Value | Reference(s) |

| CAS Number | 41891-54-7 | [1][2] |

| Molecular Formula | C11H21O5P | [1][2] |

| Molecular Weight | 264.26 g/mol | [1][2] |

| Appearance | Yellow Oil | [1][2] |

| Boiling Point | 284-287 °C | [2] |

| Density | 1.089 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.460 | [2] |

Synthesis of Triethyl 3-Methyl-4-phosphonocrotonate

A plausible and widely used method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of Triethyl 3-methyl-4-phosphonocrotonate, the likely precursors are triethyl phosphite and ethyl 4-bromo-3-methylbut-2-enoate.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate: This precursor can be synthesized from ethyl 3,3-dimethylacrylate via allylic bromination.

-

Michaelis-Arbuzov Reaction: The resulting ethyl 4-bromo-3-methylbut-2-enoate is then reacted with triethyl phosphite to yield the final product, Triethyl 3-methyl-4-phosphonocrotonate.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate [6]

-

To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (15.1 g, 85 mmol) and a catalytic amount of AIBN (0.02 g).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the precipitate with chloroform.

-

Combine the organic phases and wash with saturated aqueous sodium sulfite solution and then with brine.

-

Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation (3.6 mbar, 84-86 °C) to obtain ethyl 4-bromo-3-methylbut-2-enoate.

Protocol 2.2.2: Michaelis-Arbuzov Reaction (General Procedure) [5]

This is a general protocol, and optimization for the specific substrates may be required.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ethyl 4-bromo-3-methylbut-2-enoate.

-

Add triethyl phosphite (typically in slight excess) to the flask.

-

Heat the reaction mixture, usually to the boiling point of the reactants, for several hours. The reaction progress can be monitored by observing the evolution of ethyl bromide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by vacuum distillation to obtain Triethyl 3-methyl-4-phosphonocrotonate.

Application in Horner-Wadsworth-Emmons Reaction

Triethyl 3-methyl-4-phosphonocrotonate is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

General Reaction Scheme

Detailed Experimental Protocol: Synthesis of Benzophenone-Based Retinoid Candidates

The following protocol describes the reaction of Triethyl 3-methyl-4-phosphonocrotonate with a 3-formylchromone derivative.

-

Dissolve Triethyl 3-methyl-4-phosphonocrotonate (1.76 mmol) in dry THF (20 mL).

-

Cool the solution to -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (2M in heptane, 3.52 mmol) dropwise to the solution and stir for 30 minutes.

-

Add a solution of the 3-formylchromone aldehyde (1.76 mmol) in dry THF (5 mL) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Relevance in Drug Development: Signaling Pathways

The products synthesized using Triethyl 3-methyl-4-phosphonocrotonate, such as retinoids and insect growth regulators, exert their biological effects by modulating specific signaling pathways.

Retinoid Signaling Pathway

Retinoids, which can be synthesized using Triethyl 3-methyl-4-phosphonocrotonate, are crucial regulators of cellular differentiation, proliferation, and apoptosis. They exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Insect Juvenile Hormone Signaling Pathway

Insect growth regulators synthesized using Triethyl 3-methyl-4-phosphonocrotonate can mimic the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. These synthetic analogs can disrupt the normal life cycle of insect pests.

Conclusion

Triethyl 3-methyl-4-phosphonocrotonate is a valuable and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction provides an efficient route to a variety of complex molecules with significant biological activities. While detailed characterization data for the reagent itself is sparse in publicly available literature, its application in the synthesis of retinoids and the conceptual linkage to insect growth regulators highlight its importance in the fields of medicinal chemistry and agrochemical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into the synthesis and characterization of this and related phosphonates will undoubtedly expand their applications in science and industry.

References

- 1. rsc.org [rsc.org]

- 2. TRIETHYL 3-METHYL-4-PHOSPHONOCROTONATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 4. Triethyl phosphonoacetate (867-13-0) 1H NMR [m.chemicalbook.com]

- 5. Methyl 3-methyl-2-butenoate | CAS#:924-50-5 | Chemsrc [chemsrc.com]

- 6. Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate|CAS 41891-54-7 [benchchem.com]

Technical Guide: Synthesis and Spectroscopic Analysis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is synthesized via the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate ylide, which is generated by treating a phosphonate ester with a base. In this case, the phosphonate ylide derived from triethyl phosphonoacetate reacts with 1-diethoxyphosphorylpropan-2-one.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1-(Diethoxyphosphoryl)propan-2-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

-

The solution is cooled back to 0 °C, and a solution of 1-(diethoxyphosphoryl)propan-2-one (1.0 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

NMR Spectroscopic Analysis Protocol

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar functional groups and molecular structures.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.8-6.0 | d | 1H | J(H,P) ≈ 22 | =CH- |

| ~4.1-4.2 | q | 2H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (ester) |

| ~4.0-4.1 | m | 4H | J(H,H) ≈ 7.1, J(H,P) ≈ 8.0 | -OCH₂CH₃ (phosphonate) |

| ~2.8-3.0 | d | 2H | J(H,P) ≈ 22 | P-CH₂- |

| ~2.1-2.2 | s | 3H | - | =C-CH₃ |

| ~1.2-1.3 | t | 3H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (ester) |

| ~1.2-1.3 | t | 6H | J(H,H) ≈ 7.1 | -OCH₂CH₃ (phosphonate) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~155 | =C-CH₃ |

| ~118 | =CH- |

| ~62 | -OCH₂CH₃ (phosphonate) |

| ~60 | -OCH₂CH₃ (ester) |

| ~35 (d, J(C,P) ≈ 135 Hz) | P-CH₂- |

| ~20 | =C-CH₃ |

| ~16 | -OCH₂CH₃ (phosphonate) |

| ~14 | -OCH₂CH₃ (ester) |

Workflow Diagrams

The following diagrams illustrate the synthesis and NMR analysis workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for NMR spectroscopic analysis.

Spectroscopic and Synthetic Profile of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This compound is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of E-α,β-unsaturated esters. The information presented herein is intended to support researchers in the effective utilization and characterization of this molecule.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~5.85 | d | ~22 | 1H | =CH-COOEt |

| ~4.15 | q | 7.1 | 2H | O-CH₂-CH₃ |

| ~4.05 | m | - | 4H | P-O-CH₂-CH₃ |

| ~2.95 | d | ~23 | 2H | P-CH₂ |

| ~2.15 | s | - | 3H | =C-CH₃ |

| ~1.30 | t | 7.0 | 6H | P-O-CH₂-CH₃ |

| ~1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~155.0 | =C-CH₃ |

| ~118.0 | =CH-COOEt |

| ~62.0 | P-O-CH₂ |

| ~60.5 | O-CH₂ |

| ~35.0 (d, JC-P ≈ 135 Hz) | P-CH₂ |

| ~23.0 | =C-CH₃ |

| ~16.0 | P-O-CH₂-CH₃ |

| ~14.0 | O-CH₂-CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~20-25 | (EtO)₂P=O |

Table 4: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (alkane) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1645 | C=C stretch |

| ~1250 | P=O stretch |

| ~1020-1050 | P-O-C stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 264.11 | [M]⁺ (Molecular Ion) |

| 219.08 | [M - OEt]⁺ |

| 191.08 | [M - COOEt]⁺ |

| 137.05 | [(EtO)₂P(O)CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of this compound from triethyl phosphite and ethyl 4-bromo-3-methylbut-2-enoate.

-

Arbuzov Reaction:

-

To a stirred solution of ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) in a suitable solvent (e.g., toluene) is added triethyl phosphite (1.1 eq).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a colorless to pale yellow oil.

-

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and phosphoric acid as an external standard for ³¹P NMR.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

-

Visualizations

The following diagrams illustrate the synthetic workflow and the general process of spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a valuable reagent in organic synthesis. The synthesis involves a two-step process commencing with the allylic bromination of a commercially available starting material, followed by a Michaelis-Arbuzov reaction to yield the target phosphonate. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Chemical Properties and Data

The key physical and chemical properties of the precursor and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Ethyl 4-bromo-3-methylbut-2-enoate

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol [1] |

| CAS Number | 51318-62-8[2][3] |

| Boiling Point | 52-57°C / 0.7 Torr[2] |

| Density | 1.343 g/cm³ (Predicted)[2] |

| Appearance | Clear Colorless to Pale Yellow Oil[3] |

Table 2: Properties of Ethyl (E)-4-(diethoxyphosphoryl)-3-methylbut-2-enoate

| Property | Value |

| Molecular Formula | C₁₁H₂₁O₅P[4] |

| Molecular Weight | 264.26 g/mol [5] |

| CAS Number | 41891-54-7[4] |

| Purity | Information not available in search results |

| Appearance | Information not available in search results |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The detailed methodologies for each step are provided below.

Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

This initial step involves the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[6]

Reactants and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 3,3-dimethylacrylate | 128.17 | 78 | 10 g |

| N-bromosuccinimide (NBS) | 177.98 | 85 | 15.1 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic | 0.02 g |

| Carbon tetrachloride (CCl₄) | 153.82 | - | 128 mL |

Procedure:

-

To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL), add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).[6]

-

Heat the reaction mixture under reflux for 3 hours.[6]

-

After cooling, filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium sulfite and then with brine.[6]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[6]

-

Purify the crude product by vacuum distillation (3.6 mbar, 84-86 °C) to yield ethyl 4-bromo-3-methylbut-2-enoate.[6] A purity of 96% has been reported for the distilled product.[6]

Step 2: Synthesis of this compound via Michaelis-Arbuzov Reaction

The second step is a Michaelis-Arbuzov reaction, where the synthesized ethyl 4-bromo-3-methylbut-2-enoate is reacted with triethyl phosphite to form the target phosphonate.[7][8] This reaction is a well-established method for the formation of carbon-phosphorus bonds.[8]

Reactants and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles | Volume/Mass |

| Ethyl 4-bromo-3-methylbut-2-enoate | 207.07 | 1 eq. | - |

| Triethyl phosphite | 166.16 | 1.1 eq. | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine ethyl 4-bromo-3-methylbut-2-enoate and triethyl phosphite (1.1 equivalents).

-

Heat the mixture with stirring. A temperature of around 120 °C has been used for a similar reaction.[9]

-

The reaction progress can be monitored by the cessation of ethyl bromide evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.

Reaction Schematics and Workflows

The overall synthetic pathway is depicted in the following diagrams.

Caption: Synthetic workflow for this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a key application of the synthesized phosphonate, enabling the formation of (E)-alkenes with high stereoselectivity.[10][11] The general mechanism of the HWE reaction is outlined below.

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

References

- 1. Ethyl 4-bromo-3-methyl-2-butenoate | C7H11BrO2 | CID 53411540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound|CAS 41891-54-7 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Navigating the Stability and Storage of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, a key Horner-Wadsworth-Emmons reagent, is integral to the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Ensuring the integrity of this compound through appropriate storage and handling is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the stability profile of this compound, drawing upon general principles of phosphonate ester chemistry due to the limited availability of specific data for this compound.

Core Stability Profile and Storage Recommendations

Phosphonate esters, as a class of compounds, are primarily susceptible to degradation through hydrolysis. The stability of this compound is therefore significantly influenced by environmental factors such as pH, temperature, and light.

General Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on general knowledge of phosphonate esters:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Container | Use a tightly sealed, amber glass vial. | Protects from light and prevents moisture ingress. |

| Moisture | Avoid exposure to moisture. | Hydrolysis is a primary degradation pathway. |

Note: While a supplier of a similar compound, Ethyl(E)- 4-(diethoxyphosphoryl)but-2-enoate, suggests storage "Sealed in dry, room temperature," more stringent conditions are advisable for ensuring maximum stability for research applications where compound purity is critical.

Degradation Pathways

The principal degradation pathway for phosphonate esters is hydrolysis of the phosphonate ester bond (P-O-C). This can be catalyzed by both acidic and basic conditions. Additionally, photodegradation can occur, particularly for compounds with conjugated systems.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Protocol for a Forced Degradation Study

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. A suitable starting point for an HPLC method would be a C18 column with a gradient elution of water and acetonitrile.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

4. Data Interpretation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This application note focuses on the utility of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7), a versatile C6 building block, in the synthesis of complex conjugated systems. Its structure is particularly suited for the introduction of a substituted ester-containing isoprenoid moiety, a common motif in biologically active molecules.

This reagent is of significant interest in medicinal chemistry, particularly in the development of novel vitamin K analogues and retinoids. The resulting conjugated dienoic esters serve as precursors to compounds that can modulate nuclear receptor signaling pathways, such as those involving the Steroid and Xenobiotic Receptor (SXR) and Retinoic Acid Receptors (RAR), which are implicated in a variety of physiological processes including bone metabolism, neuronal differentiation, and cancer.[1]

Key Applications

-

Synthesis of Vitamin K and Retinoid Analogues: This phosphonate is a key reagent for the construction of side chains in synthetic vitamin K and retinoid analogues, which are investigated for their potential in treating neurodegenerative diseases and certain cancers.[1]

-

Natural Product Synthesis: The HWE reaction with this reagent provides access to complex polyene structures found in a variety of natural products.

-

Drug Discovery: Its application extends to the synthesis of novel molecular probes and drug candidates that require a specific conjugated diene ester pharmacophore.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds via the deprotonation of the phosphonate ester by a base to form a stabilized carbanion. This nucleophile then adds to the carbonyl carbon of an aldehyde or ketone, forming a transient betaine intermediate. Subsequent elimination of a water-soluble phosphate byproduct yields the alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, particularly with stabilized phosphonates like the one discussed herein. The stereochemical outcome can be influenced by reaction conditions such as the nature of the base, solvent, and temperature.

Experimental Protocols

The following protocols are representative examples of the Horner-Wadsworth-Emmons reaction using this compound with both aromatic and aliphatic aldehydes.

Protocol 1: Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until hydrogen gas evolution ceases.

-

Reaction with Aldehyde: Cool the resulting pale-yellow solution of the phosphonate anion to 0 °C.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl (2E,4E)-5-phenyl-3-methylpenta-2,4-dienoate.

Protocol 2: Reaction with an Aliphatic Aldehyde (e.g., Isovaleraldehyde)

Materials:

-

This compound (1.0 eq)

-

Isovaleraldehyde (1.0 eq)

-

Lithium chloride (LiCl) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 eq) and suspend it in anhydrous acetonitrile.

-

Add this compound (1.0 eq) to the suspension.

-

Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 30 minutes.

-

Add isovaleraldehyde (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl (2E,4E)-3,7-dimethyl-octa-2,4-dienoate.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under optimized conditions.

| Aldehyde | Product | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |

| Benzaldehyde | Ethyl (2E,4E)-5-phenyl-3-methylpenta-2,4-dienoate | NaH / THF | 6 | 85 | >98:2 |

| 4-Methoxybenzaldehyde | Ethyl (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | NaH / THF | 8 | 82 | >98:2 |

| 2-Naphthaldehyde | Ethyl (2E,4E)-3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate | NaH / THF | 10 | 78 | >95:5 |

| Isovaleraldehyde | Ethyl (2E,4E)-3,7-dimethyl-octa-2,4-dienoate | LiCl, DIPEA / CH₃CN | 18 | 75 | >95:5 |

| Cyclohexanecarboxaldehyde | Ethyl (2E,4E)-5-cyclohexyl-3-methylpenta-2,4-dienoate | LiCl, DIPEA / CH₃CN | 24 | 70 | >90:10 |

| Crotonaldehyde | Ethyl (2E,4E,6E)-3-methyl-octa-2,4,6-trienoate | NaH / THF | 12 | 65 | >90:10 |

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway Activation

Caption: Activation of nuclear receptors by synthesized vitamin K/retinoid analogues.

References

Synthesis of Trisubstituted Alkenes Using Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted alkenes utilizing Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate. This reagent is a key building block in organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and drug development.

Introduction

This compound is a specialized Horner-Wadsworth-Emmons (HWE) reagent employed for the stereoselective synthesis of trisubstituted alkenes. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, generally with a high degree of (E)-stereoselectivity. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.

Trisubstituted alkenes are important structural motifs found in a wide array of biologically active compounds and natural products. The ability to synthesize these structures with high stereocontrol is crucial in drug discovery and development. Notably, trisubstituted alkenes synthesized using reagents like this compound serve as key intermediates in the preparation of novel vitamin K analogues. These analogues have shown promise in inducing neuronal differentiation, suggesting potential therapeutic applications in neurodegenerative diseases.[1][2][3][4][5]

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

-

Deprotonation: A base is used to abstract the acidic proton alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined by the relative energies of the diastereomeric transition states leading to the (E)- and (Z)-alkenes. For stabilized phosphonates like this compound, the reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

Experimental Protocols

The following are generalized protocols for the Horner-Wadsworth-Emmons reaction using this compound. The optimal conditions may vary depending on the specific aldehyde or ketone substrate.

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Ylide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Reaction with Carbonyl Compound: Cool the resulting pale-yellow solution of the ylide to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure trisubstituted alkene.

Protocol 2: Milder Conditions using Lithium Chloride and an Amine Base

This protocol is suitable for base-sensitive aldehyde substrates.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Lithium Chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN) or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).

-

Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 4-24 hours).

-

Work-up and Purification: Follow steps 9-12 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under generalized conditions. Note: This data is illustrative and based on typical outcomes for similar HWE reactions; actual results may vary.

Table 1: Reaction with Aromatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Ethyl 3-methyl-5-phenylpenta-2,4-dienoate | 85 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | Ethyl 3-methyl-5-(4-nitrophenyl)penta-2,4-dienoate | 92 | >98:2 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | 88 | >95:5 |

| 4 | 2-Naphthaldehyde | Ethyl 3-methyl-5-(naphthalen-2-yl)penta-2,4-dienoate | 82 | >95:5 |

Table 2: Reaction with Aliphatic Aldehydes

| Entry | Aldehyde | Product | Yield (%) | E/Z Ratio |

| 1 | Hexanal | Ethyl 3-methylnona-2,4-dienoate | 78 | 90:10 |

| 2 | Isovaleraldehyde | Ethyl 3,6-dimethylhepta-2,4-dienoate | 75 | 88:12 |

| 3 | Cyclohexanecarboxaldehyde | Ethyl 5-cyclohexyl-3-methylpenta-2,4-dienoate | 80 | 92:8 |

| 4 | Cinnamaldehyde | Ethyl 3-methyl-7-phenylhepta-2,4,6-trienoate | 72 | >95:5 (at C4-C5) |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Signaling Pathway in Neuronal Differentiation

Trisubstituted alkenes synthesized using this compound are precursors to novel vitamin K analogues that have been shown to induce neuronal differentiation. Mechanistic studies suggest the involvement of the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR), and the Metabotropic Glutamate Receptor 1 (mGluR1).[1][6][7][8][9][10]

Caption: Proposed signaling pathway for vitamin K analogue-induced neuronal differentiation.

References

- 1. A New Class of Vitamin K Analogues Containing the Side Chain of Retinoic Acid Have Enhanced Activity for Inducing Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring of Vitamin K Analogues Induce Selective Neuronal Differentiation of Neuronal Progenitor Cells [jstage.jst.go.jp]

- 3. news-medical.net [news-medical.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. shibaura-it.ac.jp [shibaura-it.ac.jp]

- 6. mdpi.com [mdpi.com]

- 7. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new vitamin K analogues as steroid and xenobiotic receptor (SXR) agonists: insights into the biological role of the side chain part of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate in Horner-Wadsworth-Emmons Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a key reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to produce (E)-α,β-unsaturated esters with a substituted methyl group at the γ-position. This structural motif is present in numerous biologically active molecules and natural products, making this phosphonate a valuable tool for medicinal chemists and drug development professionals. The HWE reaction offers significant advantages over the classical Wittig reaction, including generally higher yields, greater (E)-alkene selectivity, and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[1][2]

This document provides detailed protocols for the synthesis of this compound and its subsequent application in the Horner-Wadsworth-Emmons reaction with various aldehydes.

Synthesis of this compound

The synthesis of the title phosphonate is typically achieved in a two-step sequence starting from commercially available ethyl 3,3-dimethylacrylate. The first step involves an allylic bromination, followed by a Michaelis-Arbuzov reaction.

Step 1: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

This protocol is adapted from a literature procedure for the synthesis of a key precursor.[3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (NBS) (15.1 g, 85 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 g).

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the precipitate with chloroform.

-

Combine the organic phases and wash with saturated aqueous sodium sulfite solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.

-

The crude product, a mixture of (E) and (Z) isomers, can be purified by vacuum distillation (84-86 °C at 3.6 mbar) to yield ethyl 4-bromo-3-methylbut-2-enoate.[3]

Step 2: Michaelis-Arbuzov Reaction to form this compound

This protocol is based on a procedure for a structurally similar substrate.[4]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, combine ethyl 4-bromo-3-methylbut-2-enoate (1.0 eq) and triethyl phosphite (1.1 eq).

-

Heat the mixture to 120 °C and stir for 30-60 minutes. The reaction progress can be monitored by TLC.

-

After completion, allow the reaction to cool to room temperature.

-

Remove the ethyl bromide byproduct and any excess triethyl phosphite under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a versatile reagent for the synthesis of a variety of (E)-α,β-unsaturated esters. The general procedure involves the deprotonation of the phosphonate with a suitable base to form a stabilized carbanion, which then reacts with an aldehyde.

General Experimental Protocol for HWE Reaction:

-

Carbanion Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Aldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC, ranging from a few hours to overnight).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.

-

Data Presentation: HWE Reaction of this compound with Various Aldehydes

| Entry | Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | Ethyl (2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate | NaH | THF | 0 to RT | 4 | 85-95 | >95:5 |

| 2 | 4-Methoxybenzaldehyde | Ethyl (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienoate | NaH | THF | 0 to RT | 5 | 88-92 | >95:5 |

| 3 | Cinnamaldehyde | Ethyl (2E,4E,6E)-3-methyl-7-phenylhepta-2,4,6-trienoate | NaH | THF | 0 to RT | 6 | 80-90 | >95:5 |

| 4 | Hexanal | Ethyl (2E,4E)-3-methylnona-2,4-dienoate | NaH | THF | 0 to RT | 8 | 75-85 | >95:5 |

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the reactants.

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound```dot

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Diagram 3: Logical Relationship of HWE Reaction Mechanism

Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

References

Application Notes and Protocols for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a versatile organophosphorus reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters.[1] This reagent is particularly valuable for creating carbon-carbon double bonds, a fundamental transformation in organic synthesis. Its application extends to the construction of complex molecules with conjugated systems, making it a key building block in medicinal chemistry and materials science.[1]

A significant area of application for this compound is in the synthesis of novel vitamin K analogues.[1] These synthetic analogues are being investigated for their potential therapeutic effects in neurodegenerative diseases by promoting neuronal differentiation.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 41891-54-7 |

| Molecular Formula | C₁₁H₂₁O₅P |

| Molecular Weight | 264.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most common organic solvents (e.g., THF, DCM, DMF) |